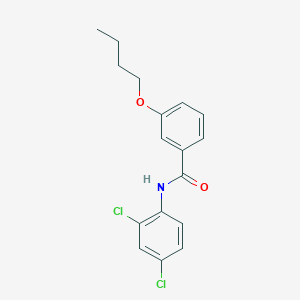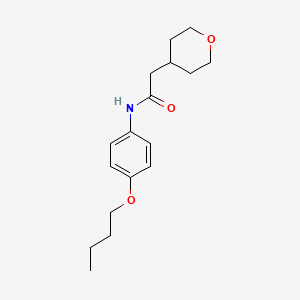
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is a chemical compound that belongs to the class of tertiary amines. It is commonly used in scientific research for its various properties and functions.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is commonly used in scientific research for its various applications. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a precursor for the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine is not well understood. However, it is believed to interact with specific receptors in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have antifungal and antibacterial properties. It also has anti-inflammatory properties and has been shown to reduce the production of cytokines. Additionally, it has been shown to have analgesic properties and has been used as a pain reliever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine has various advantages and limitations for lab experiments. One advantage is its ability to act as a versatile reagent in organic synthesis. It is also relatively easy to synthesize and is readily available. However, one limitation is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine. One potential direction is the investigation of its potential as a therapeutic agent for various diseases. Another direction is the development of new synthetic methods for its production. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields of science.
Conclusion:
In conclusion, this compound is a chemical compound with various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to develop new synthetic methods for its production.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-3-(2,3-dimethylphenoxy)-1-propanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with propanoyl chloride to obtain this compound.
Propiedades
IUPAC Name |
N-[3-(2,3-dimethylphenoxy)propyl]-2-methylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-12-8-6-9-14(13(12)2)17-11-7-10-16-15(3,4)5/h6,8-9,16H,7,10-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHSFRHVQPYNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2,4-dichlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5150550.png)
![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5150559.png)

![2-[6-bromo-2-(4-methoxyphenyl)-4-phenyl-3(4H)-quinazolinyl]acetohydrazide](/img/structure/B5150578.png)
![1-[(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-2-methylpiperidine](/img/structure/B5150581.png)
![(2-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5150585.png)



![1,3-benzodioxol-5-yl[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5150619.png)
![4-methoxy-2-{[1-(2-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5150626.png)

![1-[2-fluoro-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxylic acid](/img/structure/B5150640.png)

